Ethyl 3-cyano-4,4-dimethylpent-2-enoate
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Overview
Description
Ethyl 3-cyano-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C10H15NO2. It contains a nitrile group and an ester group, making it a versatile intermediate in organic synthesis . The compound is characterized by its unique structure, which includes a cyano group attached to a pent-2-enoate backbone with two methyl groups at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-4,4-dimethylpent-2-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by dehydration to form the desired product. The reaction conditions typically include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-4,4-dimethylpent-2-enoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can lead to the formation of active intermediates that interact with biological targets, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Ethyl 3-cyano-4,4-dimethylpent-2-enoate can be compared with similar compounds such as:
Ethyl 3,4-dimethylpent-2-enoate: Lacks the cyano group, making it less reactive in certain nucleophilic addition reactions.
Methyl 3,3-dimethylpent-4-enoate: Contains a different ester group, leading to variations in reactivity and applications.
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate: A more complex structure with additional functional groups, used in specialized applications.
This compound stands out due to its unique combination of a nitrile and ester group, providing versatility in synthetic applications and reactivity.
Properties
CAS No. |
61212-25-7 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 3-cyano-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-5-13-9(12)6-8(7-11)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
VGXBNERUOXLWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C#N)C(C)(C)C |
Origin of Product |
United States |
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